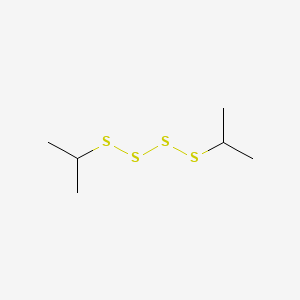

Diisopropyl tetrasulphide

描述

属性

CAS 编号 |

60089-53-4 |

|---|---|

分子式 |

C6H14S4 |

分子量 |

214.4 g/mol |

IUPAC 名称 |

2-(propan-2-yltetrasulfanyl)propane |

InChI |

InChI=1S/C6H14S4/c1-5(2)7-9-10-8-6(3)4/h5-6H,1-4H3 |

InChI 键 |

ZYQXAWUHKYAPTJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)SSSSC(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Diisopropyl tetrasulphide can be synthesized through the reaction of diisopropyl sulfide with elemental sulfur under controlled conditions. The reaction typically involves heating the diisopropyl sulfide with sulfur in the presence of a suitable catalyst to facilitate the formation of the tetrasulphide structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.

化学反应分析

Reductive Coupling with Alkyl Halides

Diisopropyl tetrasulphide participates in nickel-catalyzed reductive coupling reactions with alkyl halides to form unsymmetrical disulfides. This method avoids traditional oxidative coupling limitations, such as side reactions and poor selectivity .

Reaction Conditions:

-

Catalyst : Ni(PPh₃)₂Cl₂ (5 mol%)

-

Reductant : Mn (1.5 equiv)

-

Solvent : Dry DMF at 40°C under N₂

-

Time : 12–24 hours

Key Findings:

-

Product Distribution : Initial reactions yield disulfide (3b ) and trisulfide (3b′ ) in a 2.8:1 ratio. Extending reaction time to 24 hours shifts the ratio to 31:1, favoring disulfide formation due to trisulfide intermediates converting to disulfides over time .

-

Substrate Scope :

Alkyl Halide Product Yield (Disulfide) Byproduct (Trisulfide) (3-Bromopropyl)benzene (1b ) 67% (3b ) 20% (3b′ ) 1-Bromo-6-chlorohexane (1m ) 67% (3m ) 20% (3m′ ) -

Mechanism : Nickel(0) facilitates oxidative addition into the tetrasulfide’s S–S bond, followed by alkyl radical coupling and reductive elimination. Manganese aids in regenerating the catalyst .

Radical Substitution Reactions

This compound undergoes radical substitution with alkyl or aryl radicals, enabling efficient synthesis of unsymmetric disulfides .

Reaction Pathways:

-

Radical Sources : Generated via thermal, photochemical, or energy-transfer photocatalysis.

-

Key Steps :

-

Radical attack on the central S–S bond of tetrasulfide.

-

Formation of a perthiyl radical intermediate (RSS·).

-

Radical recombination to yield disulfide.

-

Kinetic Data:

-

Rate Constant : Alkyl radical substitution occurs at ~6 × 10⁵ M⁻¹s⁻¹ .

-

Polar Effects : Diacyl tetrasulfides enhance substitution rates by 6-fold compared to dialkyl variants due to electron-withdrawing groups stabilizing transition states .

Decomposition and Cleavage Reactions

The compound’s S–S bonds are susceptible to cleavage under thermal or redox conditions.

Thermal Decomposition:

-

Products : Disulfides (RSSR) and elemental sulfur (S₈).

-

Conditions : Heating above 100°C in inert solvents (e.g., toluene).

Reductive Cleavage:

-

Agents : LiAlH₄ or NaBH₄.

-

Outcome : Generates hydropersulfides (RSSH) and thiols (RSH).

Oxidative Transformations

This compound reacts with oxidizing agents to form sulfoxides or sulfones, though such reactions are less common due to competing S–S bond cleavage .

Example:

-

Oxidant : Chlorine (Cl₂) in anhydrous conditions.

-

Product : Diisopropyl xanthogen disulfide (via one-step oxidation of intermediate xanthates) .

Role in Dynamic Covalent Chemistry

The compound’s reversible S–S bond formation enables applications in self-healing materials and redox-responsive systems.

Equilibrium Dynamics:

科学研究应用

Diisopropyl tetrasulphide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex sulfur-containing compounds.

Biology: The compound is utilized in the study of sulfur metabolism and its role in biological systems.

Industry: It is used in the production of materials with specific sulfur functionalities, such as polymers and coatings.

作用机制

Diisopropyl tetrasulphide is compared with other similar sulfur-containing compounds, such as diethyl sulfide and dipropyl sulfide. While these compounds share similarities in their sulfur content, this compound is unique in its structure and reactivity, making it suitable for specific applications where other compounds may not be as effective.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Differences

- Diisopropyl Fluorophosphate (DIFP) : Contains a fluorophosphate group (PO₃F) bonded to isopropyl groups. Exhibits high acute toxicity due to its action as an acetylcholinesterase inhibitor, similar to nerve agents like sarin .

- Diisopropyl Ether (DIPE): An ether with two isopropyl groups [(CH₃)₂CH]₂O. Used as a solvent; its density and thermodynamic properties have been modeled using molecular dynamics (e.g., GAFF, CHARMM36 potentials) .

- Tetraisopropyl Fluoromethylenediphosphonate : Features a fluoromethylene-linked bis(phosphonate) group. Applications include enzyme inhibition studies and material science due to its stability and phosphorus content .

- Diethyl Sulfide : A simpler sulfide (C₂H₅)₂S with a single sulfur atom. Less reactive than tetrasulphides, used in organic synthesis and as a flavoring agent .

Data Table: Comparative Analysis of Diisopropyl Tetrasulphide and Analogues

| Compound | Molecular Formula | Functional Groups | Toxicity (LD₅₀/LC₅₀) | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound* | [(CH₃)₂CH]₂S₄ | S₄ chain | Not reported | Lubricants, biocides | Susceptible to oxidation |

| Diisopropyl Fluorophosphate | [(CH₃)₂CH]₂PO₃F | Fluorophosphate | <1 mg/kg (rat) | Enzyme inhibition | Hydrolyzes in moist air |

| Diisopropyl Ether | [(CH₃)₂CH]₂O | Ether | 5000 mg/kg (rat) | Solvent, synthesis | Stable at RT |

| Tetraisopropyl Fluoromethylenediphosphonate | C₁₃H₂₉FO₆P₂ | Bis(phosphonate), F | ~100 mg/kg (est.) | Material science | Thermally stable |

| Diethyl Sulfide | (C₂H₅)₂S | Sulfide | 500 mg/kg (rat) | Organic synthesis | Air-sensitive |

*Hypothetical data inferred from structural analogs.

Research Findings and Challenges

- Structural Influences: The length of the sulfur chain in tetrasulphides increases reactivity but reduces stability compared to monosulphides like diethyl sulfide .

- Toxicity Trends : Fluorophosphate derivatives exhibit higher toxicity than sulphides or ethers due to their electrophilic reactivity .

- Data Gaps : Biodegradation and bioaccumulation data for diisopropyl derivatives (e.g., diisopropyl-1,1'-biphenyl) remain sparse, complicating environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。